molecular formula C6H4ClNO3 B164951 2-Chloro-4-nitrophenol CAS No. 619-08-9

2-Chloro-4-nitrophenol

Cat. No.: B164951
CAS No.: 619-08-9
M. Wt: 173.55 g/mol
InChI Key: BOFRXDMCQRTGII-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenol is an organic compound that belongs to the class of chlorinated nitrophenols. It is characterized by the presence of a chlorine atom and a nitro group attached to a phenol ring. This compound is commonly used as an intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals . Due to its widespread use, it has become a significant environmental pollutant, raising concerns about its impact on ecosystems .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitrophenol can be synthesized through several methods. One common method involves the nitration of 4-chlorophenol using nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position on the phenol ring . Another method involves the hydrolysis of 2,5-dichloronitrobenzene with aqueous sodium hydroxide under pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of activated carbon to absorb organic impurities during the reaction process. This method improves the quality of the final product and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Reduction Pathways

2C4NP undergoes nitro group reduction under both biological and chemical conditions:

Key Findings:

  • Biological reduction : In Rhodococcus imtechensis RKJ300, a two-component para-nitrophenol monooxygenase (PnpA1A2) catalyzes sequential denitration and dechlorination of 2C4NP to form 1,2,4-benzenetriol (BT), bypassing hydroquinone intermediates .

  • Electrochemical reduction : In microbial electrolysis cells (MECs), cathodic reduction at −0.8 V vs. SHE degrades 2C4NP via reductive dehalogenation, releasing Cl⁻ and NO₃⁻ ions .

  • Chemical reduction : Iron powder and HCl reduce the nitro group to an amino group, yielding 2-chloro-4-aminophenol .

Table 1: Reduction Products and Conditions

Reducing SystemMajor ProductByproductsConditionsSource
R. imtechensis1,2,4-Benzenetriol (BT)Cl⁻, NH₄⁺Aerobic, 30°C
MEC Cathode (−0.8 V)Valeric acid, Oxalic acidCl⁻, NO₃⁻pH 7, 30°C
Fe/HCl2-Chloro-4-aminophenolAqueous, 60°C

Oxidation Reactions

Oxidative transformations involve cleavage of the aromatic ring or functional group modifications:

Key Findings:

  • UV/HOCl treatment : 2C4NP forms as a chlorinated byproduct during 4-nitrophenol oxidation. Further UV irradiation cleaves the aromatic ring, producing trichloronitromethane (TCNM) and aliphatic acids .

  • Microbial oxidation : Burkholderia sp. RKJ800 degrades 2C4NP via chlorohydroquinone (CHQ) and hydroquinone (HQ) intermediates, with Mn²⁺-dependent HQ dioxygenase catalyzing ring cleavage .

Table 2: Oxidation Pathways and Byproducts

Oxidizing AgentMajor PathwayProducts IdentifiedSource
UV/HOClElectrophilic substitution2C4NP, 2,6-Dichloro-4-nitrophenol
Burkholderia sp.Hydroquinone pathwayCHQ, HQ, γ-Hydroxymuconic semialdehyde

Substitution Reactions

The chlorine substituent participates in nucleophilic displacement under alkaline conditions:

Key Findings:

  • Alkaline hydrolysis : In Burkholderia sp. SJ98, reductive dehalogenation replaces -Cl with -H, forming 4-nitrophenol .

  • Chemical synthesis : 2C4NP reacts with 2-(chloromethyl)pyridine in DMF/K₂CO₃ to yield ether derivatives (98% yield) .

Mechanism:

2C4NP+R OR O C6H3(NO2) 4 OH+Cl\text{2C4NP}+\text{R O}^-\rightarrow \text{R O C}_6\text{H}_3(\text{NO}_2)\text{ 4 OH}+\text{Cl}^-
(R = alkyl/aryl group; Conditions: DMF, K₂CO₃, 60°C)

Microbial Pathways:

  • Gram-negative bacteria : Cupriavidus sp. CNP-8 upregulates hnp genes to degrade 2C4NP via the 1,2,4-benzenetriol pathway.

  • Anaerobic systems : MECs couple electrochemical reduction with microbial assimilation, producing low-molecular-weight acids (e.g., valeric acid) .

Photochemical Pathways:

  • UV/HOCl : Generates reactive radicals (HO- , Cl- ) that oxidize 2C4NP to nitro derivatives (e.g., 2-chloro-4,6-dinitrophenol) .

Environmental and Analytical Implications

  • Chloride release : Complete dechlorination yields 1 mol Cl⁻ per mol 2C4NP, serving as a degradation marker .

  • Detection methods :

    • HPLC : Retention time = 7.0 min (C18 column, 312 nm) .

    • GC-MS : Key fragments at m/z 173 (M⁺−Cl), 127 (M⁺−NO₂) .

Critical Research Gaps

  • Kinetic data for non-biological reduction/oxidation systems remain limited.

  • Fate of 2C4NP in marine environments requires further study.

  • Industrial-scale applications of MEC-based degradation need optimization.

This synthesis integrates multidisciplinary findings to elucidate 2C4NP’s reactivity, emphasizing its environmental persistence and biotechnological remediation potential.

Scientific Research Applications

Bioremediation

Microbial Degradation
2C4NP is known for its environmental persistence and toxicity, necessitating effective remediation strategies. Research has identified several bacterial strains capable of degrading 2C4NP, notably Burkholderia sp. RKJ 800, isolated from pesticide-contaminated sites in India. This strain utilizes 2C4NP as its sole carbon and energy source, converting it into less harmful metabolites such as chlorohydroquinone (CHQ) and hydroquinone (HQ) through a specific degradation pathway .

Case Study: Burkholderia sp. RKJ 800
Laboratory-scale soil microcosm studies demonstrated that Burkholderia sp. RKJ 800 effectively degraded 2C4NP under aerobic conditions, making it a promising candidate for bioremediation of contaminated environments . The degradation pathway differs from other strains, indicating the potential for tailored bioremediation strategies depending on the microbial community present.

Analytical Chemistry

Enzyme Activity Assays
In analytical chemistry, 2C4NP is utilized as a substrate in assays to measure enzyme activities, particularly amylase. A novel assay was developed that employs 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranoside to monitor total and pancreatic amylase activity in biological fluids. This method allows for continuous monitoring and has shown to correlate well with traditional methods .

Organic Synthesis

Building Block for Chemical Synthesis
2C4NP serves as a versatile building block in organic synthesis, particularly in the production of dyes, plastics, and pharmaceuticals. Its reactivity allows it to participate in various chemical reactions, including chlorination and nitration processes . For example, it can react with sulfuric acid dimethyl ester to yield 2-chloro-4-nitro-anisole, which is valuable in the synthesis of more complex organic compounds.

Toxicological Studies

Assessment of Environmental Impact
Due to its toxic nature, 2C4NP is also studied for its effects on human health and the environment. Research indicates that exposure to this compound can lead to detrimental effects on aquatic life and may pose risks to human health through contaminated water sources . Understanding these impacts is crucial for regulatory policies concerning chemical use and waste management.

Data Summary Table

Application Area Description Key Findings/Case Studies
BioremediationMicrobial degradation of 2C4NPBurkholderia sp. RKJ 800 effectively degrades 2C4NP into less harmful metabolites .
Analytical ChemistryEnzyme activity assays using 2C4NPDeveloped a novel assay for measuring amylase activity with high correlation to traditional methods .
Organic SynthesisBuilding block for dyes and plasticsReacts with sulfuric acid dimethyl ester to produce valuable derivatives .
Toxicological StudiesEnvironmental impact assessmentIdentified risks associated with exposure to 2C4NP in aquatic ecosystems .

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrophenol involves its interaction with various molecular targets. For instance, in microbial degradation, the compound is converted to 1,2,4-benzenetriol via a pathway involving chloro-1,4-benzoquinone. This process is catalyzed by a two-component FAD-dependent monooxygenase . The degradation pathway highlights the compound’s ability to undergo ring-cleavage and form maleylacetate .

Comparison with Similar Compounds

2-Chloro-4-nitrophenol can be compared with other chlorinated nitrophenols such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and degradation pathways. Unlike other chlorinated nitrophenols, it is degraded via the 1,2,4-benzenetriol pathway in certain microorganisms, showcasing a distinct catabolic diversity .

Biological Activity

2-Chloro-4-nitrophenol (2C4NP) is a chlorinated nitrophenolic compound that has garnered attention due to its environmental persistence and potential toxicity. This article discusses its biological activity, particularly focusing on its degradation pathways by various microbial strains, toxicological effects, and implications for bioremediation.

2C4NP is a member of the nitrophenol family, characterized by its chlorinated structure. It is commonly found in industrial wastewater and can pose risks to aquatic ecosystems due to its toxic effects on microorganisms and higher organisms. Its persistence in the environment necessitates effective degradation strategies to mitigate its impact.

Microbial Degradation Pathways

Microbial degradation is a promising approach for the bioremediation of 2C4NP-contaminated sites. Several bacterial strains have been identified that can utilize 2C4NP as their sole carbon and nitrogen source.

Key Bacterial Strains Involved in Degradation

  • Burkholderia sp. RKJ800
    • Isolated from pesticide-contaminated soil, this strain degrades 2C4NP via a hydroquinone pathway.
    • Major metabolites include chlorohydroquinone (CHQ) and hydroquinone (HQ), with stoichiometric amounts of nitrite and chloride ions released during degradation.
    • Laboratory studies indicate its potential for bioremediation in contaminated environments .
  • Rhodococcus imtechensis RKJ300
    • This Gram-positive bacterium utilizes 2C4NP through a novel catabolic pathway involving hydroxyquinol as a ring cleavage substrate.
    • The study revealed that the two-component para-nitrophenol monooxygenase (PnpA1A2) catalyzes the denitration and dechlorination of 2C4NP to hydroxyquinol .
  • Arthrobacter sp. SJCon
    • Another strain capable of degrading 2C4NP, producing CHQ which further degrades into maleylacetate through CHQ dioxygenase .

Enzymatic Mechanisms

The enzymatic pathways involved in the degradation of 2C4NP vary among different bacterial strains:

  • Chloronitrophenol-4-monooxygenase : Catalyzes the initial step in the degradation pathway, facilitating the conversion of 2C4NP into less harmful products .
  • Reductive Dehalogenase : Identified in some strains, this enzyme plays a crucial role in the reductive dehalogenation process, converting 2C4NP into para-nitrophenol (PNP) as an intermediate step .

Toxicological Effects

The biological activity of 2C4NP extends beyond microbial interactions; it poses significant toxicological risks:

  • Aquatic Toxicity : Studies have shown that 2C4NP can inhibit the growth of various aquatic organisms, leading to disruptions in aquatic ecosystems.
  • Human Health Risks : Exposure to nitrophenolic compounds has been linked to various health issues, including skin irritation and potential carcinogenic effects upon prolonged exposure .

Case Study: Bioremediation Potential

A study conducted on soil microcosms demonstrated that Burkholderia sp. RKJ800 effectively reduced concentrations of 2C4NP over time, showcasing its potential for field applications in bioremediation efforts. The strain was able to maintain viability and activity throughout the experiment, indicating its robustness in contaminated environments .

Research Findings

Recent research has highlighted the genetic basis for the catabolism of 2C4NP in various bacterial strains, revealing distinct pathways that could be exploited for bioremediation strategies. For instance, genetic analyses have identified key operons involved in the degradation processes, enhancing our understanding of microbial diversity and adaptability in pollutant degradation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-4-nitrophenol (2C4NP) relevant to experimental handling?

  • Answer : 2C4NP (C₆H₄ClNO₃, MW 173.55) is a pale-yellow crystalline solid with a melting point of 106–112°C. It is sparingly soluble in water but dissolves readily in ethanol, ether, and chloroform . For laboratory use, prepare stock solutions in organic solvents (e.g., ethanol) and store at −20°C (1 month) or −80°C (6 months) to avoid degradation. Avoid aqueous buffers for initial stock preparation due to low solubility .

Q. How is 2C4NP utilized as a chromogenic substrate in enzymatic assays?

  • Answer : 2C4NP derivatives (e.g., 2-chloro-4-nitrophenyl-maltotrioside) are hydrolyzed by enzymes like α-amylase, releasing free 2C4NP. The rate of hydrolysis is quantified spectrophotometrically at 405 nm due to the compound’s absorbance in the visible spectrum. This method is critical for kinetic studies of enzyme activity .

Q. What are the standard methods to validate 2C4NP synthesis and purity?

  • Answer : Confirm synthesis via spectral analysis (e.g., NMR, FTIR) and cross-reference with databases like SciFinder. Key validation steps include:

  • Melting point determination : Compare observed values (106–112°C) with literature .
  • Chromatographic purity : Use HPLC or GC-MS to detect impurities (e.g., nitrophenol analogs) .

Advanced Research Questions

Q. How do microbial degradation pathways for 2C4NP differ across bacterial strains?

  • Answer : Degradation pathways vary taxonomically:

  • Cupriavidus sp. CNP-8 : Utilizes a hydroxyquinol pathway, where 2C4NP is hydroxylated to 2-chloro-1,4-benzoquinone, followed by dechlorination and ring cleavage .
  • Burkholderia sp. SJ98 : Relies on the para-nitrophenol (PNP) catabolic gene cluster, converting 2C4NP to hydroxyquinol via a two-component monooxygenase system .
  • Rhodococcus imtechensis XM24D : Degrades 2C4NP alongside 2,4-dinitrophenol, suggesting broad substrate specificity in nitroreductases .
    • Methodological Note : Use comparative genomics (e.g., transcriptome sequencing) to identify strain-specific gene clusters .

Q. What experimental designs address contradictions in reported activation energies for 2C4NP biodegradation?

  • Answer : Activation energy (Eₐ) discrepancies arise from temperature-dependent shifts in rate-limiting steps. For example:

  • Arrhenius model analysis : A breakpoint at ~27.75°C reveals dual Eₐ values (75.2 kJ/mol at 20–25°C; 88.7 kJ/mol at 30–40°C), suggesting enzymatic adaptation or substrate inhibition .
  • Experimental validation : Conduct biodegradation assays across a temperature gradient (e.g., 20–40°C) and analyze rates using two-part least-squares regression to identify inflection points .

Q. How can researchers optimize microbial consortia for enhanced 2C4NP bioremediation?

  • Answer :

  • Strain selection : Prioritize strains with dual degradation pathways (e.g., Cupriavidus sp. for hydroxyquinol metabolism and Burkholderia sp. for nitro-group removal) .
  • Co-metabolism : Supplement with carbon sources (e.g., glucose) to enhance biomass while avoiding catabolite repression .
  • Temperature modulation : Maintain cultures near 25–30°C to align with optimal Eₐ ranges for nitroreductase activity .

Q. What analytical techniques resolve conflicting data on 2C4NP metabolite identification?

  • Answer :

  • LC-HRMS : Differentiates isomers (e.g., hydroxyquinol vs. chlorocatechol) with high mass accuracy.
  • Stable isotope probing (SIP) : Track ¹³C-labeled 2C4NP to confirm metabolic intermediates in complex microbial systems .
  • Enzyme assays : Purify nitroreductases (e.g., from Burkholderia sp.) to validate substrate specificity in vitro .

Q. Methodological Considerations

  • Contradiction Analysis : When comparing degradation rates across studies, normalize data to biomass (e.g., OD₆₀₀) and account for abiotic degradation controls .

Properties

IUPAC Name

2-chloro-4-nitrophenol
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InChI

InChI=1S/C6H4ClNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
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InChI Key

BOFRXDMCQRTGII-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O
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Molecular Formula

C6H4ClNO3
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Related CAS

38731-70-3 (hydrochloride salt)
Record name Nitrofungin
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DSSTOX Substance ID

DTXSID0060694
Record name Phenol, 2-chloro-4-nitro-
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Molecular Weight

173.55 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 2-Chloro-4-nitrophenol
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Vapor Pressure

0.000296 [mmHg]
Record name 2-Chloro-4-nitrophenol
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CAS No.

619-08-9
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Record name 2-CHLORO-4-NITROPHENOL
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Synthesis routes and methods I

Procedure details

Similar to the synthesis of compound 1a, from methyl 4-chloro-7-methoxyquinoline-6-carboxylate (350 mg), 2-chloro-4-nitrophenol (240 mg), N,N-diisopropylethylamine (484 μL), and N-methylpyrrolidin-2-one (1.5 mL), compound 48a was yielded (130 mg, yield: 24%).
Quantity
484 μL
Type
reactant
Reaction Step One
Name
compound 48a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-nitrophenol (69.55 g, 0.5 mole) was dissolved in 10 N HCl (200 ml) in a 1000 ml flask with heating and then cooled down. To the mixture was added 600 ml potassium chlorate (61.25 g, 0.5 mole) solution, gradually with stirring. Stirring was continued for 1 hour after completion of addition and mixture was left overnight at room temperature. After filtration with vacuuming, the filtrate was washed with distilled water and recrystallized with dilute acetic acid solution to yield pale yellow acicular crystal, 2-chloro4-nitro-phenol (80.2 g, m.p. 110–111° C., yield rate 91%).
Quantity
69.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-4-nitrophenol
2-Chloro-4-nitrophenol
2-Chloro-4-nitrophenol
2-Chloro-4-nitrophenol
2-Chloro-4-nitrophenol
2-Chloro-4-nitrophenol

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